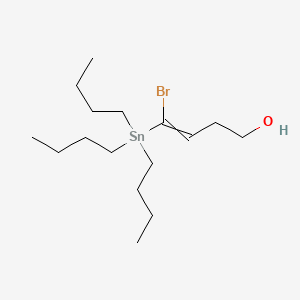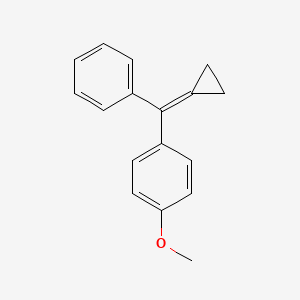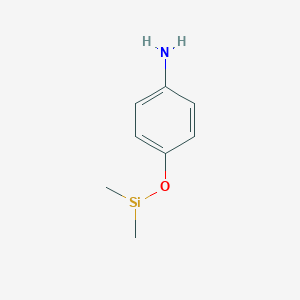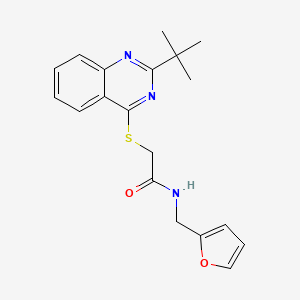
4-Bromo-4-(tributylstannyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4-(tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H33BrOSn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of both bromine and tributylstannyl groups makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-4-(Tributylstannyl)but-3-en-1-ol erfolgt typischerweise durch die Reaktion von 4-Brom-1-buten mit Tributylzinnhydrid in Gegenwart eines Radikalstarters wie Azobisisobutyronitril (AIBN). Die Reaktion wird unter einer inerten Atmosphäre, meist Stickstoff, durchgeführt, um Oxidation zu verhindern. Die Reaktion verläuft über einen Radikalmechanismus, bei dem das Tributylzinnradikal an die Doppelbindung von 4-Brom-1-buten addiert, gefolgt von Wasserstoffabstraktion, um das gewünschte Produkt zu liefern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, konstante Reaktionsbedingungen aufrechtzuerhalten und die Produktion effizient zu skalieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-4-(Tributylstannyl)but-3-en-1-ol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Pyridiniumchlorchromat (PCC) zu einer Carbonylgruppe oxidiert werden.
Kupplungsreaktionen: Die Tributylstannylgruppe kann an Stille-Kupplungsreaktionen mit Aryl- oder Vinylhalogeniden teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.
Oxidation: PCC oder Dess-Martin-Periodan in Dichlormethan.
Kupplung: Palladiumkatalysatoren in Gegenwart einer Base wie Cäsiumcarbonat.
Hauptprodukte
Substitution: Bildung von Aziden, Thiolen oder Ethern.
Oxidation: Bildung von Aldehyden oder Ketonen.
Kupplung: Bildung von Biaryl- oder Vinyl-Arylverbindungen.
Wissenschaftliche Forschungsanwendungen
4-Brom-4-(Tributylstannyl)but-3-en-1-ol wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet eingesetzt:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle, einschließlich Naturstoffen und Arzneimitteln, verwendet.
Biologie: Wird zur Modifikation von Biomolekülen verwendet, um biologische Pfade und Mechanismen zu untersuchen.
Medizin: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Industrie: Wird bei der Produktion fortschrittlicher Materialien wie Polymere und elektronischer Komponenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-4-(Tributylstannyl)but-3-en-1-ol beinhaltet seine Fähigkeit, an Radikal- und nucleophilen Substitutionsreaktionen teilzunehmen. Das Bromatom kann leicht durch Nucleophile verdrängt werden, während die Tributylstannylgruppe Radikale stabilisieren kann, wodurch verschiedene Kupplungsreaktionen erleichtert werden. Diese Eigenschaften machen es zu einem wertvollen Werkzeug in der synthetischen organischen Chemie.
Wirkmechanismus
The mechanism of action of 4-Bromo-4-(tributylstannyl)but-3-en-1-ol involves its ability to participate in radical and nucleophilic substitution reactions. The bromine atom can be readily displaced by nucleophiles, while the tributylstannyl group can stabilize radicals, facilitating various coupling reactions. These properties make it a valuable tool in synthetic organic chemistry.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-4-(Trimethylstannyl)but-3-en-1-ol
- 4-Brom-4-(Triphenylstannyl)but-3-en-1-ol
- 4-Chlor-4-(Tributylstannyl)but-3-en-1-ol
Einzigartigkeit
4-Brom-4-(Tributylstannyl)but-3-en-1-ol ist aufgrund der Kombination von Brom- und Tributylstannylgruppen einzigartig, die unterschiedliche Reaktivitätsmuster bieten. Die Tributylstannylgruppe bietet im Vergleich zu Trimethylstannyl- oder Triphenylstannyl-Analoga eine bessere Löslichkeit und Stabilität, wodurch sie für verschiedene synthetische Anwendungen besser geeignet ist.
Die Vielseitigkeit und die einzigartigen Eigenschaften dieser Verbindung machen sie zu einem wertvollen Gut sowohl in der akademischen Forschung als auch in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
616242-59-2 |
|---|---|
Molekularformel |
C16H33BrOSn |
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
4-bromo-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6BrO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QOENQOCVMZOXGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)



propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

